molecular formula C16H13ClINO3 B3696376 ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate

ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate

Cat. No.: B3696376
M. Wt: 429.63 g/mol
InChI Key: UZSMARFFFWGNDW-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H13ClINO3. It is a derivative of benzoic acid and contains both chlorine and iodine atoms, making it a halogenated aromatic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of methyl 2-aminobenzoate, followed by substitution reactions and a Sandmeyer reaction to introduce the chlorine atom. The final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation can lead to the formation of carboxylic acids .

Scientific Research Applications

Ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (chlorine and iodine) can enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

ethyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClINO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-9-11(18)5-8-14(13)17/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSMARFFFWGNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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